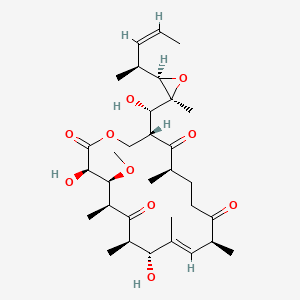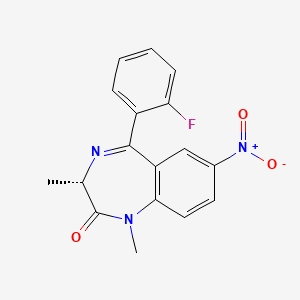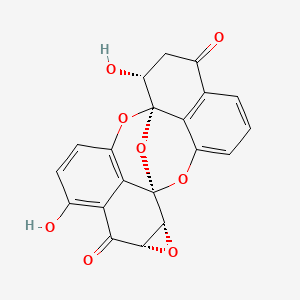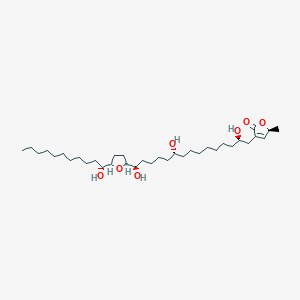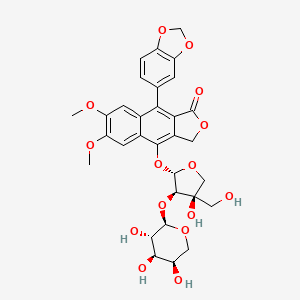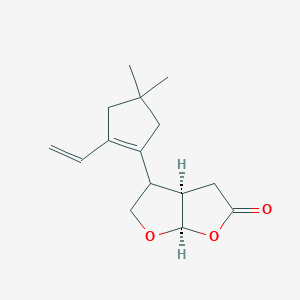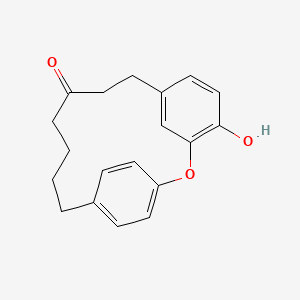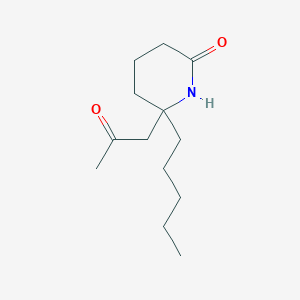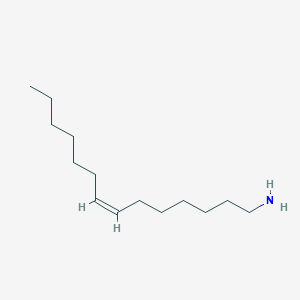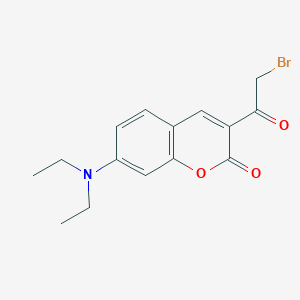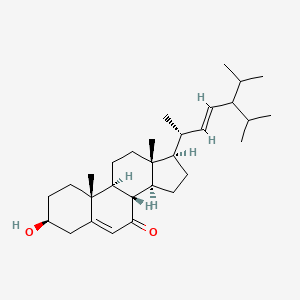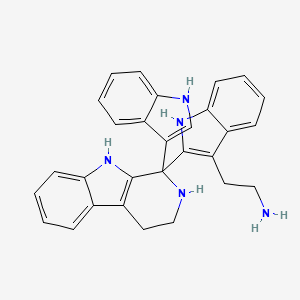![molecular formula C20H27I2N3O B1250269 3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Po-Pro-1 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a Po-Pro-1(2+).
Scientific Research Applications
Catalysis and Chemical Reactions
This chemical compound exhibits significant potential in catalysis and chemical reactions. For instance, it has been noted to enhance the catalytic activities towards Chan–Lam cross-coupling reactions, a type of C-N cross-coupling reaction, making it a valuable catalyst for various organic synthesis processes (Xue et al., 2016).
Nonlinear Optical Materials
The compound is instrumental in the field of nonlinear optics. Research indicates its involvement in the creation of organic cationic core structures leading to efficient nonlinear optical (NLO) salts, which exhibit high second harmonic generation (SHG) efficiency and superior crystal growth abilities, making them attractive candidates for NLO applications (Honghong et al., 2015).
Luminescence and Photophysical Properties
It's also noted for its role in luminescence. Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which include this compound, has shown that these complexes exhibit unique blue-green luminescent properties. These properties are rare and significant for applications that require specific luminescent characteristics (Li et al., 2012).
Crystallography and Structural Analysis
The compound plays a crucial role in crystallography and structural analysis. Its structure has been extensively studied through various techniques like X-ray diffraction, DFT calculations, NMR, and FTIR spectroscopy, aiding in the deeper understanding of its physical and chemical properties (Szafran et al., 2012).
Photoluminescent Materials
The compound is used in the assembly of photoluminescent materials. For instance, its inclusion in the formation of [CunIn] clusters by clickable hybrid [N,S] ligands has resulted in photoluminescent properties that are critical for various industrial and scientific applications (Bai et al., 2015).
properties
Product Name |
3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide |
|---|---|
Molecular Formula |
C20H27I2N3O |
Molecular Weight |
579.3 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QBKMWMZYHZILHF-UHFFFAOYSA-L |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
synonyms |
Po-Pro-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
